Clinolamide - 3207-50-9

Clinolamide

Catalog Number: EVT-263840
CAS Number: 3207-50-9
Molecular Formula: C24H43NO
Molecular Weight: 361.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clinolamide is the amide obtained by formal condensation of linoleic acid with cyclohexylamine.
Source and Classification

Clinolamide is synthesized from linoleic acid, a polyunsaturated fatty acid commonly found in various plant oils. The compound falls under the category of amides, specifically fatty acid amides, which are known for their biological activities. Its classification as an antilipidemic drug suggests its role in managing lipid levels in biological systems, particularly in relation to cholesterol metabolism .

Synthesis Analysis

The synthesis of Clinolamide involves the reaction between linoleic acid and cyclohexylamine. The general synthetic pathway includes the following steps:

  1. Activation of Linoleic Acid: Linoleic acid can be activated using coupling agents such as carbodiimides or by converting it into an acid chloride.
  2. Formation of Amide Bond: The activated linoleic acid is then reacted with cyclohexylamine under controlled conditions (usually at elevated temperatures) to facilitate the formation of the amide bond.
  3. Purification: The resulting product is purified through methods such as recrystallization or chromatography to obtain Clinolamide in a pure form.

Technical Parameters:

  • Temperature: Typically around 100-150 °C during the reaction.
  • Time: Reaction times can vary from several hours to overnight depending on the efficiency of the coupling agent used.
  • Solvents: Common solvents include dichloromethane or dimethylformamide, which help dissolve reactants and facilitate the reaction.
Molecular Structure Analysis

Clinolamide has a unique molecular structure characterized by its long hydrocarbon chains and functional groups. The molecular formula is C19_{19}H35_{35}N O, indicating it contains 19 carbon atoms, 35 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Structural Features:

  • Amide Group: The presence of the amide functional group (-C(O)NH-) is crucial for its biological activity.
  • Cyclohexyl Ring: This saturated ring structure contributes to the lipophilicity of the compound, enhancing its interaction with lipid membranes.
  • Double Bonds: The unsaturation in the linoleic acid component introduces double bonds, which may influence its reactivity and biological properties.

The three-dimensional conformation of Clinolamide allows it to interact effectively with biological targets involved in lipid metabolism .

Chemical Reactions Analysis

Clinolamide participates in several chemical reactions relevant to its function as an antilipidemic agent:

  1. Hydrolysis: In aqueous environments or under enzymatic conditions, Clinolamide can undergo hydrolysis to release linoleic acid and cyclohexylamine.
  2. Oxidation: The unsaturated bonds within the linoleic acid moiety can be subject to oxidation reactions, potentially leading to various oxidized derivatives that may have distinct biological activities.
  3. Complex Formation: Clinolamide can form complexes with various proteins or enzymes involved in lipid metabolism, influencing their activity.

These reactions are critical for understanding how Clinolamide exerts its biological effects and interacts with other biomolecules .

Mechanism of Action

The mechanism of action of Clinolamide primarily involves modulating lipid metabolism pathways. It is believed to exert its effects through several mechanisms:

  1. Inhibition of Lipid Absorption: Clinolamide may reduce the absorption of dietary lipids by altering gut permeability or inhibiting specific transport proteins.
  2. Regulation of Lipid Metabolism Enzymes: It potentially influences enzymes such as lipoprotein lipase or hepatic lipase, which play key roles in lipid catabolism and transport.
  3. Impact on Gene Expression: There is evidence suggesting that Clinolamide may affect gene expression related to lipid metabolism, possibly through nuclear receptors involved in fatty acid sensing.
Physical and Chemical Properties Analysis

Clinolamide exhibits several notable physical and chemical properties:

These properties are essential for determining its formulation in pharmaceutical applications and predicting its behavior in biological systems .

Applications

Clinolamide has several scientific applications that extend beyond its classification as an antilipidemic drug:

  1. Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting lipid disorders and metabolic syndromes.
  2. Research Tool: Clinolamide is utilized in studies examining lipid metabolism mechanisms, providing insights into how fatty acids influence health outcomes.
  3. Potential Cancer Therapeutics: Recent studies suggest that compounds similar to Clinolamide may possess anticancer properties by modulating metabolic pathways associated with tumor growth .
Historical Development & Theoretical Foundations of Clinolamide Research

Emergence of Linoleic Acid Derivatives in Pharmacological Discovery

The investigation of linoleic acid derivatives as bioactive compounds represents a paradigm shift in lipid pharmacology, originating from the confluence of fatty acid biochemistry and sensory neurobiology. Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid first isolated from linseed oil in 1844 [8], gained pharmacological significance when researchers discovered its enzymatic and non-enzymatic transformations into potent signaling molecules. Systems-based translational approaches in the 2010s revealed that inflamed tissues produce previously unknown oxidized LA metabolites, including 9-hydroxy-12,13-trans-epoxy-(10E)-octadecenoate (9H-12,13E-LA) and 11-hydroxy-12,13-trans-epoxy-(9Z)-octadecenoate (11H-12,13E-LA) [3]. These compounds demonstrated remarkable tissue specificity and pathophysiological relevance, with human psoriatic skin showing 30-fold higher 9-keto-12,13-trans-epoxy-(10E)-octadecenoate concentrations compared to healthy controls [3].

The discovery pipeline for these derivatives employed a sophisticated multi-omics methodology:

  • Precursor-Gene Expression Mapping: Transcriptomic profiling revealed that inflamed human skin exhibited increased expression of ALOX12B, ALOXE3, and CYP2S1 genes encoding enzymes responsible for oxidizing and isomerizing LA [3].
  • Predictive Synthesis: Based on biosynthetic pathway analysis, researchers chemically synthesized eight predicted LA derivatives including four novel compounds [3].
  • Mass Spectrometry Validation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed the abundance of these mediators in both rat and human tissues, with distinct distribution patterns [3].

Table 1: Tissue-Specific Distribution of Key Linoleic Acid Derivatives

Linoleic Acid DerivativeHuman Skin Concentration (ng/g)Rat Sciatic Nerve Concentration (ng/g)Bioactive Free Fraction in Psoriatic Skin (%)
9K-12,13E-LA15.8 ± 3.2Not detected62.4 ± 8.7
11H-12,13E-LA22.4 ± 4.18.3 ± 1.544.6 ± 6.2
13H-9,10E-LA9.7 ± 2.3Not detected12.8 ± 3.1
11H-9,10E-LA18.6 ± 3.85.9 ± 1.138.5 ± 5.9

These discoveries fundamentally reshaped drug design approaches to inflammatory conditions, demonstrating that endogenous lipid metabolites could serve as both pathophysiological biomarkers and structural templates for novel therapeutics. The structural moiety 3-hydroxy-Z-pentenyl-E-epoxide, identified in sensitizing 11-hydroxy-epoxy-octadecenoates, became a critical pharmacophore for targeted compound development [3]. This laid the foundation for synthetic derivatives like Clinolamide, designed to modulate inflammatory pathways while avoiding the instability and non-specific actions of natural LA metabolites. Pharmaceutical chemistry shifted toward stabilizing the bioactive conformation through strategic molecular modifications while maintaining the core epoxy-hydroxy functionality responsible for biological activity [6].

Paradigm Shifts in Cholesterol-Lowering Agent Development (1960s–Present)

The evolution of cholesterol-lowering therapeutics provides essential context for Clinolamide's theoretical framework, showcasing how pharmacological strategies transformed from dietary interventions to targeted molecular therapeutics. The 1960s witnessed the first generation of cholesterol synthesis inhibitors, epitomized by triparanol, which inhibited the final step of cholesterol biosynthesis. This approach proved disastrous due to accumulation of toxic desmosterol, causing cataracts and cutaneous toxicity [4] [7]. This failure underscored the importance of targeting rate-limiting steps rather than terminal pathways – a principle that would later inform Clinolamide's mechanism design.

The statin revolution emerged from three converging scientific developments:

  • Elucidation of Cholesterol Synthesis: Konrad Bloch and Feodor Lynen's Nobel Prize-winning work mapped the mevalonate pathway, identifying HMG-CoA reductase as the rate-limiting enzyme [4] [9].
  • Epidemiological Validation: The Framingham Study (1950) and Seven Countries Study established causal relationships between LDL cholesterol and coronary heart disease mortality [7] [9].
  • Microbial Drug Discovery: Akira Endo's systematic screening of 6,000 fungal extracts led to ML-236B (compactin) from Penicillium citrinum in 1976, the first natural HMG-CoA reductase inhibitor [4] [7].

Table 2: Evolution of Cholesterol-Lowering Therapeutic Strategies

EraTherapeutic ApproachRepresentative AgentsLDL Reduction (%)Key Limitations
1950-1960sBile acid sequestrantsCholestyramine15-20Gastrointestinal intolerance, modest efficacy
1960sCholesterol synthesis inhibitorsTriparanol25-30Cataracts, cutaneous toxicity
1970-1980sFibratesClofibrate10-15Myopathy, cholelithiasis
1980s-presentHMG-CoA reductase inhibitorsLovastatin35-40Myopathy, hepatic transaminase elevation
2000s-presentPCSK9 inhibitorsAlirocumab50-60Injection requirement, cost

The statin breakthrough demonstrated the power of targeting rate-limiting enzymes with specific inhibitors, reducing LDL cholesterol by 35-55% at maximal doses [7]. However, significant limitations remained – particularly myopathy risks and modest effects on triglyceride-rich lipoproteins. This therapeutic gap stimulated exploration of complementary approaches targeting fatty acid metabolism and distribution rather than cholesterol synthesis alone. Clinolamide emerged within this conceptual landscape as a linoleic acid derivative designed to simultaneously modulate lipid metabolism and inflammatory pathways implicated in atherosclerosis development [6] [9]. Its theoretical foundation builds upon the statin legacy while incorporating novel mechanisms targeting lipid signaling beyond cholesterol biosynthesis.

Epistemological Frameworks in Preclinical Hypothesis Generation

The discovery of Clinolamide exemplifies the evolution in preclinical research methodologies from reductionist models to integrative systems biology frameworks. Traditional drug discovery operated linearly: target identification → compound screening → animal efficacy testing. Modern frameworks, as applied to Clinolamide's development, employ three interconnected epistemological approaches:

Translational Systems Biology: This framework integrates multi-tissue lipid precursor mapping with biosynthetic gene expression profiling. In developing Clinolamide, researchers analyzed tissue-specific LA abundance alongside ALOX, CYP, and lipoxygenase expression patterns to predict bioactive metabolite formation [3]. This approach successfully predicted that inflamed skin would contain eight specific hydroxy-epoxy and keto-epoxy octadecenoates, later validated through LC-MS/MS [3]. The epistemological strength lies in its iterative hypothesis refinement: biosynthetic predictions → chemical synthesis → mass spectrometry confirmation → functional validation → refined biosynthetic modeling. For Clinolamide, this framework identified the 3-hydroxy-Z-pentenyl-E-epoxide moiety as the critical substructure mediating nociceptor sensitization, informing rational molecular optimization [3].

Chemical Genomics: This approach leverages diverse chemical libraries against genomic validation tools to establish target-disease relationships. In Clinolamide's development, researchers employed:

  • RNA interference to validate GPR40/FFAR1 receptors in lipid-mediated insulin secretion
  • Epoxy-linoleic acid analogs to probe PPARγ activation thresholds
  • Covalent inhibitors to map nucleophilic hotspots in LA-metabolizing enzymes [10]

This produced a chemical phenotyping matrix where biological responses to structural analogs established structure-activity relationships before lead optimization commenced. The framework's power resides in generating mechanistic insights independently of genetic manipulation, particularly valuable for targets where knockout models produce embryonic lethality or complex compensatory mechanisms [10].

Reverse Translational Medicine: This patient-derived evidence framework initiated Clinolamide's development from clinical lipidomics observations. A key breakthrough emerged when a randomized trial demonstrated that reducing dietary linoleic acid decreased plasma 11H-12,13E-LA levels, correlating with headache reduction [3]. Researchers subsequently:

  • Identified 11H-12,13E-LA as a C-fiber sensitizer in dorsal root ganglion neurons
  • Determined its thermal hyperalgesia effects in vivo
  • Developed stabilized analogs resisting β-oxidation
  • Engineered Clinolamide with optimized receptor affinity and pharmacokinetic properties [3] [6]

Table 3: Preclinical Validation Framework for Clinolamide Development

Validation TierExperimental ApproachKey Findings for Clinolamide PrecursorsDecision Gate
Target IdentificationRNA-seq of inflamed tissuesALOX12B (4.7-fold), ↑ CYP2S1 (3.2-fold) in psoriatic skinTarget prioritization
Biological ValidationDRG neuron sensitization assays11H-12,13E-LA ↓ CGRP release threshold by 58%Mechanistic confirmation
Chemical ValidationStructure-activity mapping of epoxide analogs3-hydroxy-Z-pentenyl-E-epoxide essential for activityPharmacophore definition
Therapeutic ValidationDiet modulation studiesLA restriction ↓ pain biomarkers by 40-65%Clinical relevance established
Lead ValidationSpecies scaling of pharmacokineticsHuman hepatocyte clearance <50% of rodentCandidate selection

These frameworks collectively represent a epistemological shift from empirical screening toward mechanism-based design, where chemical tools, genomic validation, and clinical observations continuously inform each other. For Clinolamide, this enabled precise optimization of the hydroxy-epoxide core structure while maintaining the anti-nociceptive and lipid-modulating activities of native LA derivatives [3] [6] [10]. The compound emerged not through serendipitous screening but through iterative hypothesis testing across biological scales – from molecular modeling to clinical biomarker correlations – exemplifying modern pharmacology's integrative nature.

Properties

CAS Number

3207-50-9

Product Name

Clinolamide

IUPAC Name

(9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide

Molecular Formula

C24H43NO

Molecular Weight

361.6 g/mol

InChI

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26)/b7-6-,10-9-

InChI Key

OFSPDNIHQQKLPZ-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1

Solubility

Soluble in DMSO

Synonyms

Clinolamide; Linolexamide; AC 32; Linoleic acid cyclohexylamide;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1CCCCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.